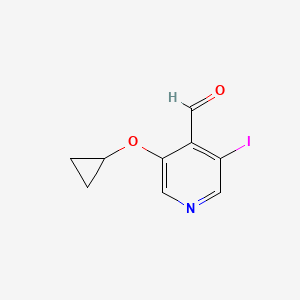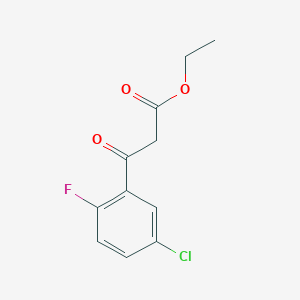
Ethyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H10ClFO3. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical reactivity and properties. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(5-chloro-2-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(5-chloro-2-fluorophenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoate.
Substitution: Products depend on the nucleophile used, such as 3-(5-methoxy-2-fluorophenyl)-3-oxopropanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(5-chloro-2-methylphenyl)-3-oxopropanoate
- Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate
- Ethyl 3-(5-chloro-2-fluorophenyl)-2-oxopropanoate
Uniqueness
Ethyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination can enhance the compound’s stability, binding affinity, and selectivity in various applications, making it a valuable intermediate in chemical synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C11H10ClFO3 |
|---|---|
Molekulargewicht |
244.64 g/mol |
IUPAC-Name |
ethyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
IXNZVVZKHOVREK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole](/img/structure/B14804315.png)
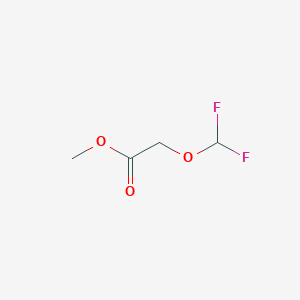
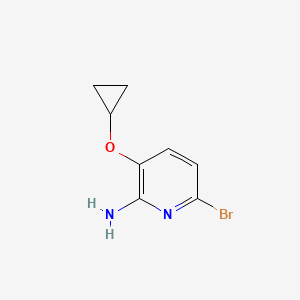

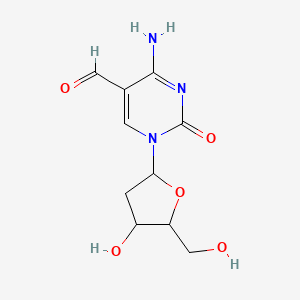
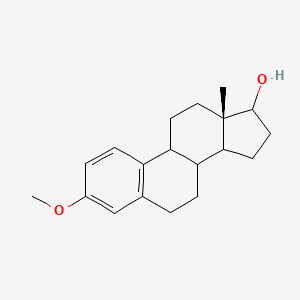
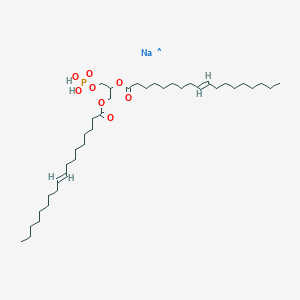
![N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B14804372.png)
![(2E)-4-{[2-(dimethylcarbamoyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14804377.png)
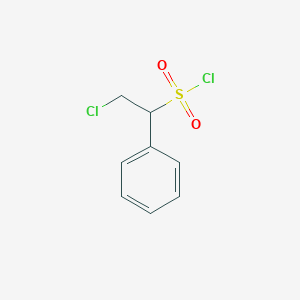
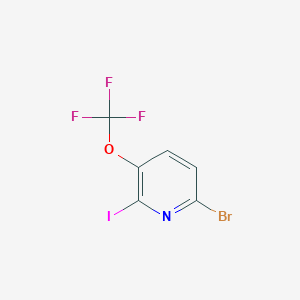
![2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B14804387.png)
![N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14804406.png)
